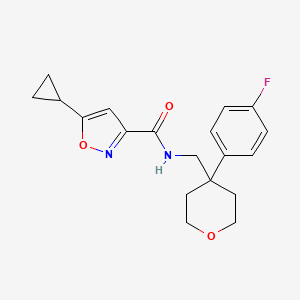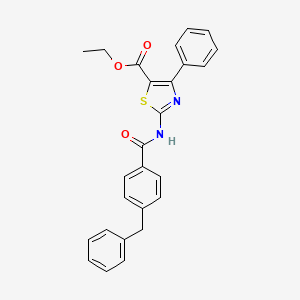![molecular formula C14H10BrFO2 B2537827 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 428469-51-6](/img/structure/B2537827.png)
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde has been a subject of interest in chemical research, particularly in the synthesis and characterization of novel organic compounds. For instance, Balachander and Manimekalai (2017) explored the synthesis, spectral, and computational analysis of related compounds, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlighting the utility of such compounds in detailed structural analysis and theoretical optimization studies (Balachander & Manimekalai, 2017). Similarly, Capperucci et al. (2009) demonstrated the use of organothiosilanes in synthesizing functionalized benzothiophenes and benzofurans, indicating the versatility of halogenated benzaldehydes in organic synthesis (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Antioxidant and Cytotoxic Activities
Research on the biological activities of halogenated benzaldehydes has also been conducted. Hawas et al. (2021) isolated halo-phenolic metabolites from the Red Sea alga Avrainvillea amadelpha, including compounds structurally related to this compound, and assessed their in vitro antioxidant and cytotoxic activities, underscoring the potential biomedical applications of such compounds (Hawas, Abou El-Kassem, Al-farawati, & Shaher, 2021).
Synthetic Methodologies
The development of synthetic methodologies involving halogenated benzaldehydes has been a key area of research. For example, a scalable synthesis of thromboxane receptor antagonists was detailed by W. and Mason (1998), showcasing a regioselective Heck cross-coupling strategy that utilizes related compounds as intermediates, indicating the importance of such halogenated benzaldehydes in pharmaceutical synthesis (W. & Mason, 1998).
Applications in Ligand Design
The compound's structural features also enable its application in ligand design for metal complexation, as demonstrated by Dong et al. (2012), who synthesized Cu(II) complexes using benzaldehyde ortho-oxime ligands related to this compound. These complexes were characterized for their structural properties and potential applications in catalysis and materials science (Dong, Wang, Gong, Tong, Sun, & Gao, 2012).
Catalytic Oxidation Studies
Additionally, the effects of halogen substituents on the catalytic oxidation of benzyl alcohols have been investigated by Bikas et al. (2017), highlighting the role of similar compounds in understanding the influence of structural modifications on catalytic efficiency and selectivity (Bikas, Shahmoradi, Noshiranzadeh, Emami, & Reinoso, 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMKDYCXFUJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2537744.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)
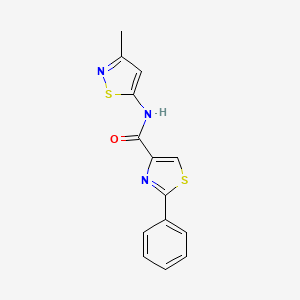
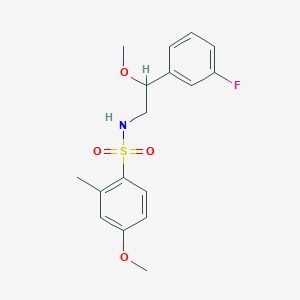

![6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2537757.png)
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
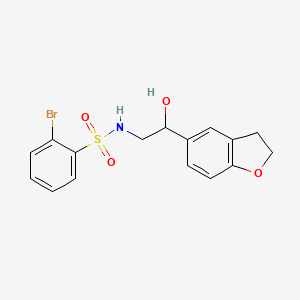

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
